

Application Notes and Protocols for UFP-101 in Neurotransmitter Release Studies

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Compound of Interest

Compound Name: *Ufp-101*

Cat. No.: *B15576599*

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Introduction

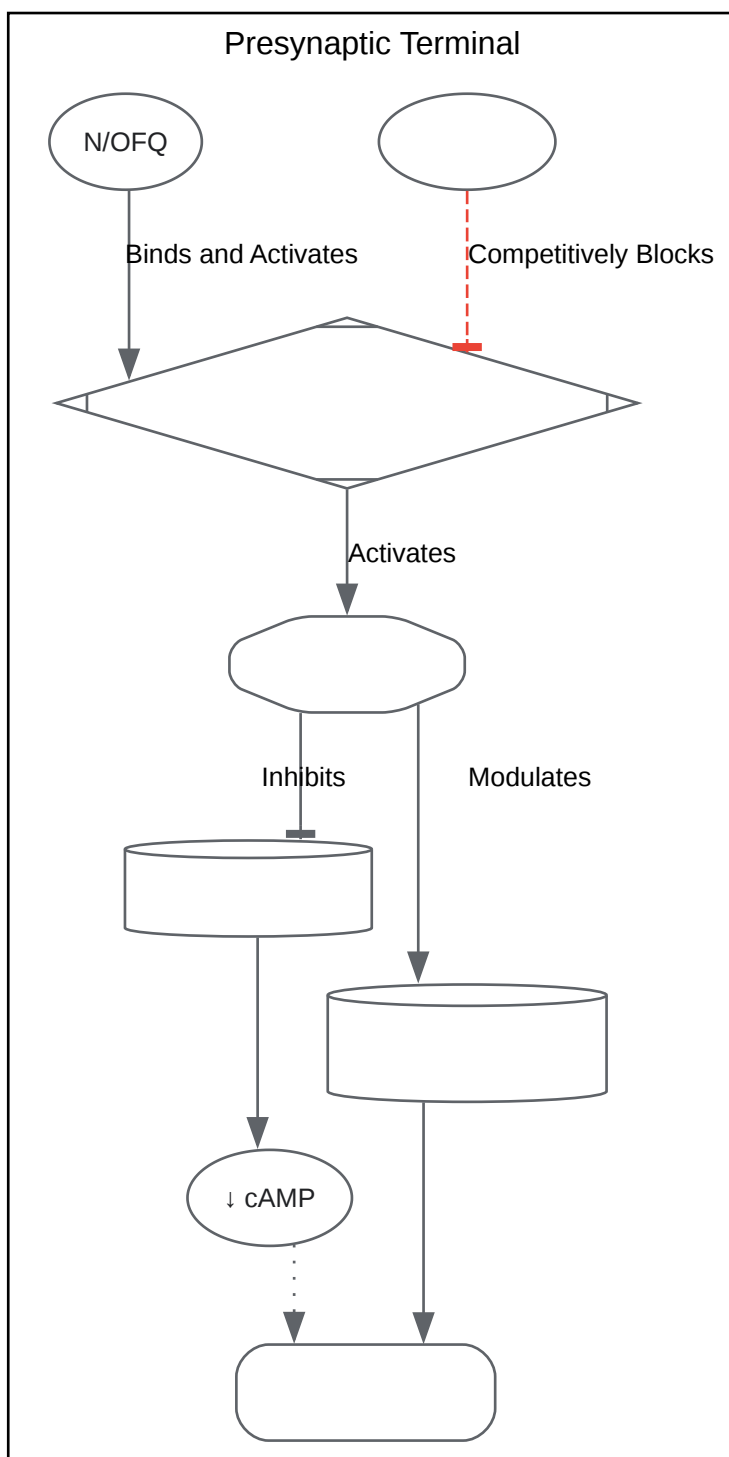
UFP-101, with the amino acid sequence [Nphe¹, Arg¹⁴, Lys¹⁵]Nociceptin-NH₂, is a potent and highly selective competitive silent antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.^{[1][2][3]} Its high binding affinity and selectivity make it an invaluable tool for elucidating the physiological and pathological roles of the N/OFQ-NOP system in regulating neurotransmitter release. These application notes provide detailed protocols for the use of **UFP-101** in key in vitro and in vivo experimental paradigms to study its effects on various neurotransmitter systems.

Physicochemical and Pharmacological Properties of UFP-101

Property	Value	Reference
Molecular Formula	C ₈₂ H ₁₃₈ N ₃₂ O ₂₁	[3]
Molecular Weight	1908.19 g/mol	[3]
Binding Affinity (pKi)	10.14 - 10.24 (for human NOP receptor)	[1][3]
Selectivity	>3000-fold for NOP over μ , δ , and κ opioid receptors	[3]
Mechanism of Action	Competitive Silent Antagonist	[1][4]

Key Signaling Pathway: NOP Receptor Antagonism by UFP-101

UFP-101 exerts its effects by competitively blocking the binding of the endogenous ligand N/OFQ to the NOP receptor, a Gi/o-coupled G-protein coupled receptor (GPCR). Activation of the NOP receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. By preventing N/OFQ from binding, **UFP-101** blocks these downstream signaling events, thereby antagonizing the effects of N/OFQ on neuronal excitability and neurotransmitter release.



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NOP Receptor Signaling Pathway and **UFP-101** Antagonism.

Application 1: In Vitro Characterization of **UFP-101**

Antagonism

[³⁵S]GTPγS Binding Assay

This assay measures the functional consequence of NOP receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins. As an antagonist, **UFP-101** will inhibit N/OFQ-stimulated [³⁵S]GTPγS binding.

- Membrane Preparation:
 - Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).
 - Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA).
 - Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.
 - Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C to pellet the membranes.
 - Wash the membrane pellet by resuspension in homogenization buffer and repeat the centrifugation.
 - Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA) and determine protein concentration.
- Assay Procedure:
 - In a 96-well plate, add the following in order:
 - 25 μL of assay buffer or **UFP-101** at various concentrations.
 - 25 μL of N/OFQ at a fixed concentration (e.g., EC₈₀).
 - 50 μL of CHO-hNOP cell membranes (10-20 μg of protein).
 - Incubate for 15 minutes at 30°C.

- Initiate the binding reaction by adding 25 μ L of [35 S]GTPyS (0.1 nM final concentration).
- Incubate for 60 minutes at 30°C with gentle shaking.
- Terminate the assay by rapid filtration through GF/B filters using a cell harvester.
- Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
- Measure the filter-bound radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Construct a concentration-response curve for N/OFQ in the absence and presence of different concentrations of **UFP-101**.
 - Perform a Schild analysis to determine the pA_2 value of **UFP-101**, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.[\[1\]](#)

Parameter	Value	Reference
UFP-101 pA_2	8.4 - 9.0	[1]
Schild Slope	~1	[1]

cAMP Accumulation Assay

This assay measures the ability of **UFP-101** to block the N/OFQ-mediated inhibition of forskolin-stimulated cAMP production.

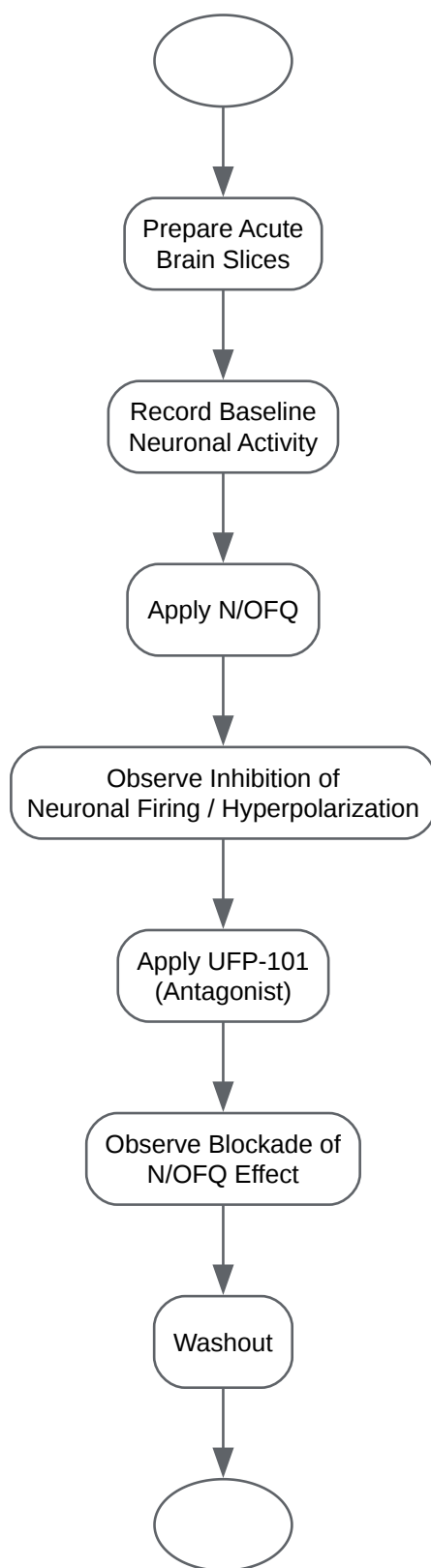
- Cell Preparation:
 - Seed CHO-hNOP cells in a 96-well plate and grow to confluence.
 - On the day of the experiment, wash the cells with serum-free medium.
- Assay Procedure:

- Pre-incubate the cells with various concentrations of **UFP-101** for 15 minutes at 37°C in the presence of a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
- Add a fixed concentration of N/OFQ (e.g., EC₈₀) and forskolin (e.g., 10 µM) to all wells except the basal control.
- Incubate for 30 minutes at 37°C.
- Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
- Data Analysis:
 - Calculate the percent inhibition of the N/OFQ effect at each concentration of **UFP-101**.
 - Determine the IC₅₀ value of **UFP-101**.

Parameter	Value	Reference
UFP-101 Antagonism	Competitive	[4]

Application 2: Brain Slice Electrophysiology to Study Neuronal Excitability

This application note describes how to use **UFP-101** to investigate the role of the N/OFQ-NOP system in modulating neuronal activity in brain slices.



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